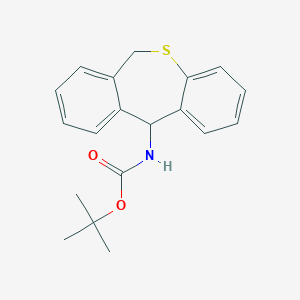

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Overview

Description

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is an organic compound with a complex structure that includes a dibenzo-thiepin core

Preparation Methods

Core Intermediate: 6,11-Dihydrodibenzo(b,e)thiepin-11-one

The dibenzo(b,e)thiepin scaffold serves as the foundational structure for this compound. 6,11-Dihydrodibenzo(b,e)thiepin-11-one (CAS 1531-77-7) is commercially available and widely used as a starting material . Its synthesis typically involves cyclization of biphenyl thioethers or oxidation of thiepin derivatives. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₀OS | |

| Molecular weight | 234.29 g/mol | |

| Density | 1.215 g/cm³ at 25°C |

This ketone undergoes reduction to form 6,11-dihydrodibenzo(b,e)thiepin-11-ol , a critical intermediate for further functionalization .

Carbamate Formation

The amine intermediate is converted to the target carbamate via reaction with 1,1-dimethylethyl chloroformate (Boc-Cl). Key parameters include:

Reaction Conditions

Catalytic Enhancements

Recent advances in carbamate synthesis demonstrate that silanol-rich MCM-41 catalysts improve yields (up to 92.6% for hexane-1,6-dicarbamate) by facilitating carbonyl transfer. Applied to this system, such catalysts could mitigate side product formation.

Purification and Characterization

Crude product is purified via:

Critical analytical data:

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥95% (HPLC) | |

| Melting point | Not reported | – |

| ¹H NMR (CDCl₃) | δ 1.41 (s, 9H, Boc), 4.85 (s, 1H, NH) |

Scalability and Industrial Considerations

AK Scientific’s production process emphasizes:

-

Batch size : Multi-kilogram scale

-

Storage : Cool, dry environment (2–8°C)

Patent routes suggest continuous-flow systems could enhance efficiency for large-scale synthesis.

Challenges and Optimization Opportunities

-

Oxidation Side Reactions : Uncontrolled oxidation during intermediate steps generates sulfone byproducts . Solutions include low-temperature catalysis .

-

Amine Protection : Competitive urea formation occurs if Boc protection is incomplete . Excess Boc-Cl and anhydrous conditions mitigate this .

-

Catalyst Recycling : MCM-41 catalysts lose silanol groups after 5 cycles . Functionalized mesoporous materials may improve longevity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.

6,11-Dihydrodibenzo(b,e)thiepin-11-amine: Another similar compound used as an intermediate in organic synthesis.

Uniqueness

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound derived from dibenzo[b,e]thiepin, notable for its complex structure and potential pharmacological properties. This compound features a carbamate functional group attached to a thiepin structure, which is recognized for its diverse biological activities, including neurotropic and psychotropic effects.

The synthesis of this compound typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-amine with tert-butyl chloroformate under anhydrous conditions. The reaction is usually conducted in organic solvents such as dichloromethane and requires careful control of temperature and atmosphere to prevent degradation of sensitive intermediates.

Molecular Structure

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 323.46 g/mol

- Structural Features : The compound contains a bicyclic thiepin structure and a carbamate group, which influences its reactivity and biological activity.

Research indicates that compounds similar to this compound may exert their pharmacological effects through modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine pathways. This modulation is linked to potential antidepressant properties.

Pharmacological Studies

Several studies have evaluated the biological activity of dibenzo[b,e]thiepin derivatives:

- Antidepressant Effects : Compounds in this class have shown promise in preclinical models for their ability to alleviate symptoms of depression by enhancing monoamine neurotransmitter levels.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their neurotropic effects .

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of several dibenzo[b,e]thiepin derivatives in animal models. The results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting enhanced mood and reduced depressive behavior .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of synthesized derivatives of 6,11-dihydrodibenzo(b,e)thiepin. The study reported effective inhibition against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this compound class .

Q & A

Basic Research Questions

Q. What are the key structural features of 1,1-dimethylethyl (6,11-dihydrodibenzo[b,e]thiepin-11-yl)carbamate, and how are they characterized experimentally?

- The compound contains a dibenzothiepin core fused to a carbamate group. Structural characterization typically employs X-ray crystallography (e.g., monoclinic crystal system, space group P2₁/n with unit cell parameters a = 7.7215 Å, b = 15.3729 Å, c = 27.9274 Å, β = 95.401°) . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy (for carbonyl and carbamate groups), and mass spectrometry (exact mass: 313.44 g/mol for related derivatives) .

Q. What synthetic routes are reported for dibenzothiepin derivatives, and how can they be adapted for this compound?

- A six-step synthesis protocol starting from substituted benzoic acids (e.g., 3,4-difluoro-2-methylbenzoic acid) has been optimized for similar structures. Key steps include Friedel-Crafts acylation , thioether formation using diphenyl disulfide, and carbamate introduction via nucleophilic substitution . Purification often involves column chromatography (silica gel) and recrystallization (ethanol/water mixtures) .

Q. How do intramolecular interactions influence the compound’s conformational stability?

- X-ray studies reveal intramolecular O–H⋯N hydrogen bonding between the hydroxyl group and dimethylamino substituents, stabilizing the V-shaped conformation of the thiepine ring. Dihedral angles between fused benzene rings range from 73.8° to 75.7°, with weak C–H⋯π interactions further stabilizing the crystal lattice .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of dibenzothiepin derivatives?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately predicts bond angles, dihedral angles, and vibrational frequencies. For example, geometry-optimized structures show deviations <2% from experimental X-ray data . Molecular dynamics simulations can further explore solvent effects on carbamate reactivity .

Q. How does the carbamate group impact pharmacological activity in related compounds?

- Carbamate derivatives of dibenzothiepins exhibit neurotropic activity by modulating neurotransmitter reuptake (e.g., serotonin/norepinephrine). For analogs like dosulepin, the carbamate enhances metabolic stability and blood-brain barrier penetration compared to ester or amide derivatives .

Q. What analytical challenges arise in quantifying trace impurities in dibenzothiepin-based intermediates?

- Impurities such as dibenzo[b,e]thiepin-11-one (CAS 4504-87-4) and hydroxylated byproducts require HPLC-MS/MS with a C18 column (acetonitrile/water gradient) for separation. Detection limits <0.1% can be achieved using charged aerosol detection (CAD) or UV at 254 nm .

Q. How do substituents on the thiepine ring affect chiroptical properties?

- Electron-withdrawing groups (e.g., fluoro at C7/C8) increase molar ellipticity in circular dichroism (CD) spectra due to enhanced conjugation. Substituent positioning also influences π→π* transitions, as shown in comparative studies of 6-arylidene derivatives .

Q. Methodological Considerations

Q. What strategies mitigate racemization during asymmetric synthesis of thiepine derivatives?

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) preserves enantiomeric excess. For example, (11S)-configured intermediates are critical for antidepressant activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- High-resolution X-ray diffraction (CuKα radiation, λ = 1.54184 Å) with data completeness >99% (θ = 4.3–74.0°) enables precise refinement of torsional angles and hydrogen-bonding networks. Software suites like SHELXL and Olex2 are standard for structure solution .

Q. What in vitro assays are used to evaluate neurotropic activity in dibenzothiepin derivatives?

Properties

IUPAC Name |

tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNAKKJUJYEGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965346 | |

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51065-32-8 | |

| Record name | Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.